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Compound of Interest

Compound Name: UM-164

Cat. No.: B1682698

UM-164 Technical Support Center

This technical support center provides researchers, scientists, and drug development
professionals with essential information regarding the use of UM-164 in cancer cell research,
with a specific focus on its off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is UM-164 and what are its primary targets?

Al: UM-164 is a potent, dual-kinase inhibitor. Its primary targets are c-Src and p38 MAP
kinase.[1][2][3] It was initially developed as a lead compound for targeting triple-negative breast
cancer (TNBC) and has also been studied in glioma.[3][4] UM-164 is unique in that it binds to
the inactive "DFG-out" conformation of its target kinases, which may alter both the catalytic and
non-catalytic functions of the proteins.[1][5][6]

Q2: Has the key research on UM-164 in triple-negative breast cancer been retracted?

A2: Yes, the 2016 Clinical Cancer Research article, "UM-164: A Potent c-Src/p38 Kinase
Inhibitor with In Vivo Activity against Triple-Negative Breast Cancer,"” was retracted in 2020.[7]
[8] Researchers should be aware of this and critically evaluate the findings presented in the
original publication.

Q3: What are the known off-target or downstream effects of UM-164?
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A3: While c-Src and p38 are the primary targets, UM-164 treatment affects several other key
signaling pathways in cancer cells. These are generally considered downstream effects of
inhibiting the primary targets rather than direct off-target binding. These effects include:

e Reduced activation of EGFR, AKT, and ERK1/2.[2]
« Inhibition of Focal Adhesion Kinase (FAK) and paxillin phosphorylation.[2][9]

« Inhibition of the Hippo-YAP signaling pathway, which has been identified as a key
mechanism of its anti-tumor effect in glioma.[4] UM-164 triggers the translocation of the
transcriptional co-activator YAP from the nucleus to the cytoplasm, thereby reducing its
activity.[3][4]

Q4: How does UM-164 affect the cellular phenotype?
A4: UM-164 has been shown to have several effects on cancer cell behavior:

« Inhibits cell proliferation: It has potent antiproliferative activity in TNBC and glioma cell lines.

[1](21[4]

¢ Induces G1 phase cell cycle arrest: Rather than inducing apoptosis, UM-164's primary
antiproliferative mechanism is cytostatic, causing cells to arrest in the GO/G1 phase of the
cell cycle.[1][4][10]

e Suppresses cell motility and invasion: By inhibiting c-Src and FAK-mediated signaling, UM-
164 can significantly decrease the migratory and invasive capacity of cancer cells.[1][2]

Quantitative Data Summary

The following tables summarize the reported potency of UM-164 in various cancer cell lines.

Table 1: Antiproliferative Activity of UM-164 in Triple-Negative Breast Cancer (TNBC) Cell Lines
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Cell Line Average Glso (hmol/L)

Multiple TNBC Lines 160

Data from Gilani et al., Clin Cancer Res, 2016

(Note: This publication has been retracted[7][8]).
[1]

Table 2: Inhibitory Concentration (ICso) of UM-164 in Glioma Cell Lines

Cell Line Time Point ICs0 (M)
LN229 24h 10.07
48h 6.20

72h 3.81

SF539 24h 3.75

48h 2.68

72h 1.23

Data from Wu et al., Cancers,
2022.[4][10]

Troubleshooting Guide

Q: I'm observing a decrease in cell viability with UM-164, but my apoptosis assay (e.g., Annexin
V) is negative. Is this expected?

A: Yes, this is an expected result. UM-164 is primarily cytostatic, not cytotoxic.[1] It induces cell
cycle arrest in the G1 phase, which leads to a decrease in cell proliferation and apparent
viability in assays like MTT or CCK8, but it does not significantly trigger apoptosis.[1][4][10]

e Recommendation: Perform a cell cycle analysis using propidium iodide staining and flow
cytometry. You should observe an accumulation of cells in the GO/G1 phase and a
corresponding decrease in the S and G2/M phases.[1][10]
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Q: My results show inhibition of EGFR and AKT phosphorylation. Is UM-164 directly inhibiting
these kinases?

A: It is unlikely that UM-164 directly inhibits EGFR and AKT at effective concentrations. These
are known downstream effectors of the c-Src signaling pathway.[2] Inhibition of c-Src by UM-
164 leads to reduced signaling through these downstream pathways.

o Recommendation: To confirm this, you can perform a kinome scan to profile the selectivity of
UM-164. Alternatively, you can use a more specific c-Src inhibitor, like dasatinib, as a control.
The original literature suggests UM-164 and dasatinib have nearly identical kinase target
profiles, with the major exception of the p38 kinases.[1]

Q: I am not seeing the expected level of growth inhibition in my cell line. What could be the
issue?

A: There are several potential reasons for this:

e Cell Line Resistance: The signaling pathways inhibited by UM-164 may not be the primary
drivers of proliferation in your specific cell line.

e Compound Potency: Ensure the compound is properly stored and that the concentration of
your working solution is accurate.

o Experimental Duration: The cytostatic effects of UM-164 may take time to become apparent.
Ensure your proliferation assay is run for a sufficient duration (e.g., 48-72 hours).[4][10]

e Troubleshooting Workflow:
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Unexpectedly low growth inhibition observed Yes Yes Yes

Is the compound's integrity and concentration confirmed?

Prepare fresh stock solution.
Verify concentration.

Increase incubation time.
Run a time-course experiment.

Cell line may be resistant. Investigate downstream pathways (e.g., YAP).
Consider alternative models. Consider combination therapies.

Click to download full resolution via product page

Caption: Troubleshooting decision tree for low UM-164 efficacy.

Experimental Protocols & Visualizations
Signaling Pathways Affected by UM-164

The following diagram illustrates the primary and key downstream signaling pathways
modulated by UM-164.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b1682698?utm_src=pdf-body-img
https://www.benchchem.com/product/b1682698?utm_src=pdf-body
https://www.benchchem.com/product/b1682698?utm_src=pdf-body
https://www.benchchem.com/product/b1682698?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682698?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Troubleshooting & Optimization
Check Availability & Pricing

Primary Yargets
(in Glioma) p38 MAPK

- D(y{tream / Off-Tigét Effects ¢ \
\GE AKT ERK1/2 EGFR FAK
(Nuclear) I
T ~
i
|
\translocation promotes
1
ll Cellular Outcomes
\
YAP o Motility &
(Cytoplasm) HELEC Invasion
© 2025 BenchChem. All rights reserved.

6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682698?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENBHE Troubleshooting & Optimization

Check Availability & Pricing

1. Seed Cells
(e.g., MDA-MB-231, LN229)

2. Treat with UM-164
(e.g., 50-100 nM for 24h)
Include DMSO vehicle control.

3. Lyse Cells & Quantify Protein
(RIPA buffer + inhibitors)

4. SDS-PAGE & Transfer
(Separate proteins by size)

5. Immunoblotting
(Probe with primary/secondary antibodies)

6. Detect & Analyze
(Image and quantify band intensity)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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